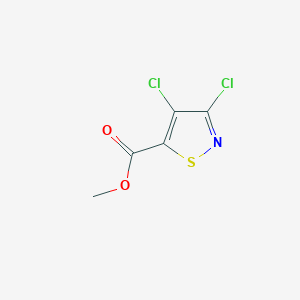

Methyl 3,4-dichloroisothiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with methanol in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure consistent quality and high yield, making the compound available for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carboxylate group at position 5 and chlorine atoms at positions 3/4 serve as reactive sites for nucleophilic attack.

-

Ester hydrolysis : Under basic conditions, the methyl ester undergoes hydrolysis to form 3,4-dichloroisothiazole-5-carboxylic acid, a precursor for further derivatization .

-

Chlorine displacement : Amines or alcohols replace chlorine atoms under acidic/basic conditions. For example:

Methyl 3,4-dichloroisothiazole-5-carboxylate+R-NH2→Methyl 3-amino-4-chloroisothiazole-5-carboxylate+HClThis reaction is critical for synthesizing hydrazide derivatives with antifungal activity .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for agrochemical applications.

-

Strobilurin analogs : Bridging the isothiazole core with strobilurin pharmacophores via cis-methoxy oxime ether linkers yields derivatives like 7a , which exhibit broad-spectrum fungicidal activity (IC₅₀: 0.8–2.1 μg/mL against Erysiphe graminis and Puccinia sorghi) .

-

Heterocycle formation : Intramolecular cyclization with activated methylene groups produces tricyclic structures, as seen in VEGFR inhibitor syntheses .

Derivatization for Agrochemicals

Functionalization of the isothiazole core enables the development of novel pesticides and fungicides.

Mechanistic Insights

-

Electrophilic activation : Chlorine atoms increase the electrophilicity of the isothiazole ring, directing nucleophiles to positions 3 and 4 .

-

Solvent effects : Reactions in polar aprotic solvents (e.g., DMF) accelerate substitutions but are being phased out for environmentally friendly alternatives like ethanol or solvent-free systems .

Wissenschaftliche Forschungsanwendungen

Methyl 3,4-dichloroisothiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including fungicidal properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3,4-dichloroisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in fungi, leading to its fungicidal activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 3,4-dichloroisothiazole-5-carboxylate include:

- 3,4-Dichloroisothiazole-5-carboxylic acid

- 3,4-Dichloroisothiazole-based strobilurins

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Biologische Aktivität

Methyl 3,4-dichloroisothiazole-5-carboxylate is a compound belonging to the isothiazole family, which has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a dichlorinated isothiazole ring, which contributes to its biological properties. The presence of chlorine atoms enhances its reactivity and interaction with biological targets, making it a candidate for fungicidal and antibacterial applications.

1. Fungicidal Activity

This compound exhibits significant fungicidal properties. Research indicates that derivatives of this compound demonstrate broad-spectrum activity against various plant pathogens. For instance:

- Field Trials: Compounds derived from 3,4-dichloroisothiazole have shown efficacy in controlling fungal diseases in crops, outperforming commercial fungicides like azoxystrobin in certain trials .

- Mechanism of Action: The compound is believed to induce systemic acquired resistance (SAR) in plants by activating defense responses, including the upregulation of salicylic acid signaling pathways .

2. Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies suggest that it can inhibit the growth of various bacterial strains, although more detailed investigations are needed to fully elucidate its mechanism and spectrum of activity .

3. Anti-inflammatory Properties

Some derivatives of isothiazoles have demonstrated anti-inflammatory effects in experimental models. For example, related compounds have shown significant activity in carrageenan-induced edema assays, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

- Chlorine Substitution: The presence of chlorine atoms at the 3 and 4 positions on the isothiazole ring enhances antifungal and antibacterial activities .

- Functional Group Variations: Modifications to the carboxylate group can alter the compound's solubility and reactivity, impacting its overall biological efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Fungicidal | High | Effective against multiple plant pathogens |

| Antibacterial | Moderate to High | Inhibitory effects on various bacterial strains |

| Anti-inflammatory | Significant | Reduces edema in animal models |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Remarks |

|---|---|---|

| Chlorine Substitution | Increases potency | Essential for antifungal activity |

| Carboxylate Group | Affects solubility | Modifications can enhance or reduce efficacy |

Case Studies

- Field Study on Crop Protection : A study conducted on tomato plants showed that applying this compound significantly reduced the incidence of fungal infections compared to untreated controls. The compound's ability to trigger SAR was confirmed through molecular analysis of treated plants.

- In Vitro Antibacterial Screening : A series of tests against common pathogens such as E. coli and Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Eigenschaften

Molekularformel |

C5H3Cl2NO2S |

|---|---|

Molekulargewicht |

212.05 g/mol |

IUPAC-Name |

methyl 3,4-dichloro-1,2-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3 |

InChI-Schlüssel |

UZOSDWZDKCBQBJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C(=NS1)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.